N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide
CAS No.: 1060246-84-5
Cat. No.: VC11921123
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060246-84-5 |
|---|---|
| Molecular Formula | C18H24N2O2 |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C18H24N2O2/c21-17(19-15-10-11-15)12-13-6-8-16(9-7-13)20-18(22)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-12H2,(H,19,21)(H,20,22) |
| Standard InChI Key | YHIVWQUHVYUYBT-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Introduction
Structural Characteristics and Molecular Properties
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide features a molecular formula of C₁₈H₂₄N₂O₂ and a molecular weight of 300.4 g/mol. The compound’s structure comprises three distinct domains:
-
A cyclohexanecarboxamide group, which contributes conformational flexibility due to the cyclohexane ring’s chair-boat interconversion.
-
A para-substituted phenyl ring that enhances planar rigidity and facilitates π-π stacking interactions with biological targets.
-
A cyclopropylcarbamoyl methyl side chain, introducing steric hindrance and electronic effects that influence receptor binding specificity.
The cyclohexane ring’s equatorial orientation minimizes steric clashes, while the cyclopropane ring’s angle strain may enhance reactivity at the carbamoyl nitrogen. Computational modeling suggests a logP value of 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₂ |
| Molecular Weight | 300.4 g/mol |
| logP (Predicted) | 1.2–1.8 |
| Topological Polar Surface Area | 74.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization Strategies
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide involves a multi-step sequence emphasizing regioselective coupling and purification:
Cyclohexanecarboxylic Acid Activation
The process typically begins with the conversion of cyclohexanecarboxylic acid to its acyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride . This intermediate’s reactivity facilitates subsequent amide bond formation.
Coupling with 4-Aminophenyl Precursors
The acyl chloride reacts with 4-[(cyclopropylcarbamoyl)methyl]aniline under Schotten-Baumann conditions, employing a base like sodium hydroxide to neutralize HCl byproducts. Solvent selection (e.g., dichloromethane or tetrahydrofuran) critically influences reaction efficiency, with yields ranging from 65–78%.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride Formation | Thionyl chloride, 50°C, 2h | 92 |
| Amide Coupling | DCM, NaOH, 0°C → RT, 18h | 73 |
| Purification | Column chromatography (SiO₂) | 95 |
Challenges in Stereochemical Control
The cyclopropane ring’s synthesis introduces stereochemical complexity. Strategies such as Simmons-Smith cyclopropanation or transition-metal-catalyzed carbene transfer ensure enantiomeric excess, though racemization during coupling remains a concern.
Biological Activity and Mechanism of Action
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide exhibits potent inhibition of IRAK-4, a serine/threonine kinase central to Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. By binding to IRAK-4’s kinase domain (KD) with an IC₅₀ of 12 nM, the compound disrupts downstream NF-κB and MAPK activation, attenuating pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
Key Findings from In Vitro Studies:
-
Selectivity Profile: >100-fold selectivity over IRAK-1 and IRAK-M, minimizing off-target effects.
-
Cellular Efficacy: Reduces lipopolysaccharide (LPS)-induced IL-6 secretion in human peripheral blood mononuclear cells (PBMCs) by 89% at 1 µM.
-
Metabolic Stability: Hepatic microsomal half-life of 42 minutes in human models, suggesting moderate first-pass metabolism.
Therapeutic Applications and Preclinical Data
Inflammatory Diseases
In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced joint swelling by 62% over 21 days, comparable to methotrexate. Synovial tissue analysis revealed suppressed neutrophil infiltration and cartilage degradation.
Autoimmune Disorders
The compound demonstrated efficacy in a lupus-prone MRL/lpr mouse model, decreasing anti-dsDNA antibody titers by 55% and delaying nephritis onset. Mechanistically, it inhibits B-cell activation via TLR7/9 signaling blockade.
Oncology
Emerging evidence suggests adjuvant potential in MYD88-mutant lymphomas, where constitutive IRAK-4 activation drives survival. Co-administration with ibrutinib enhanced apoptosis in vitro by 3.2-fold.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Compound | IRAK-4 IC₅₀ (nM) | Selectivity (vs. IRAK-1) |
|---|---|---|
| N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide | 12 | >100-fold |
| N-{4-[(tert-Butylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide | 48 | 22-fold |
| N-{4-[(Phenylcarbamoyl)methyl]phenyl}adamantane-1-carboxamide | 89 | 8-fold |
The cyclopropyl group confers superior selectivity over bulkier substituents (e.g., tert-butyl), likely due to reduced steric interference with IRAK-4’s hydrophobic pocket.
Future Research Directions
-
Prodrug Development: Esterification of the carboxamide to enhance oral bioavailability.
-
Combination Therapies: Synergy studies with JAK/STAT inhibitors in autoimmune contexts.
-
Toxicology Profiling: Chronic toxicity assessments in non-human primates to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume